2-(1H-Pyrazol-3-yl)piperazine

Description

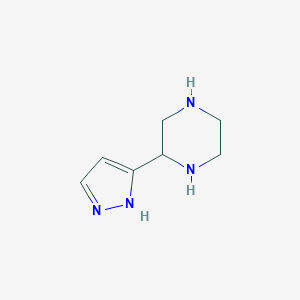

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrazol-5-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-2-10-11-6(1)7-5-8-3-4-9-7/h1-2,7-9H,3-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANLPMMCLNQJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599669 | |

| Record name | 2-(1H-Pyrazol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111781-55-6 | |

| Record name | 2-(1H-Pyrazol-3-yl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111781-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Pyrazol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-Pyrazol-3-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 2-(1H-Pyrazol-3-yl)piperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(1H-Pyrazol-3-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The molecule incorporates both a pyrazole and a piperazine moiety, structural motifs present in a wide range of biologically active compounds.[1][2][3][4] Understanding the physicochemical properties of this compound is crucial for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for designing and developing new chemical entities with therapeutic potential.

While experimental data for this compound is limited in publicly available literature, this guide compiles the existing information and provides comparative data from structurally related compounds to offer valuable insights. Additionally, it outlines standard experimental protocols for the determination of key physicochemical parameters and illustrates a plausible synthetic route and potential biological targets.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, these properties are influenced by the interplay of the aromatic, weakly basic pyrazole ring and the non-aromatic, basic piperazine ring.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₄ | [5][6][7] |

| Molecular Weight | 152.20 g/mol | [5] |

| Appearance | Powder | [5] |

| CAS Number | 111781-55-6 | [5][6][7] |

| Synonyms | 3-(Piperazin-2-yl)-1H-pyrazole | [5] |

Lipophilicity, Acidity, and Solubility

Lipophilicity (LogP), dissociation constant (pKa), and aqueous solubility are critical determinants of a drug's bioavailability and its ability to interact with biological targets.

Table 2: Predicted and Comparative Data for LogP, pKa, and Solubility

| Property | This compound (Predicted/Inferred) | Pyrazole (Experimental) | Piperazine (Experimental) |

| XLogP3-AA | -1.0 (Predicted) | 0.33 (at 25°C) | - |

| pKa | Inferred to have basic pKa values due to the piperazine moiety. | 2.49 (at 25°C) | pKa1 = 5.35, pKa2 = 9.73 |

| Aqueous Solubility | Inferred to be soluble in water. | Soluble | Freely soluble |

Thermal Properties

The melting and boiling points of a compound are important for its characterization, purification, and formulation.

Table 3: Comparative Data for Melting and Boiling Points

| Property | This compound (Experimental) | Pyrazole (Experimental) | Piperazine (Experimental) |

| Melting Point | Not Available | 67-70 °C | 109-112 °C |

| Boiling Point | Not Available | 186-188 °C | 145-146 °C |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of physicochemical properties. Below are standard protocols that can be employed for this compound.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.

Caption: Shake-Flask Method for LogP Determination.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is determined by monitoring the pH of a solution of the compound as a titrant (acid or base) is added.

Caption: Potentiometric Titration for pKa Measurement.

Determination of Aqueous Solubility (Equilibrium Solubility Method)

This method determines the thermodynamic solubility of a compound in an aqueous medium.

Caption: Equilibrium Method for Solubility Determination.

Synthesis and Potential Biological Activity

Synthetic Approach

While specific synthesis details for this compound are not extensively documented in the provided search results, a plausible synthetic route can be inferred from general methods for preparing pyrazole and piperazine derivatives. A common approach involves the reaction of a pyrazole precursor with a protected piperazine derivative.

Caption: Plausible Synthetic Pathway.

Potential Biological Signaling Pathways

Derivatives of both pyrazole and piperazine are known to exhibit a wide range of biological activities, including but not limited to anti-inflammatory, antimicrobial, anticancer, and central nervous system effects.[2][3][4] The combination of these two pharmacophores in this compound suggests potential interactions with various biological targets.

Caption: Potential Biological Targets and Activities.

Conclusion

This compound is a molecule with significant potential in drug discovery, owing to its hybrid structure containing two pharmacologically relevant moieties. While a complete experimental physicochemical profile is not yet available in the public domain, this guide provides a foundational understanding based on its chemical structure and data from related compounds. The outlined experimental protocols offer a clear path for the determination of its key properties. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound,(CAS# 111781-55-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. Piperazine, 2-(1H-pyrazol-3-yl)- (9CI) | 111781-55-6 [chemicalbook.com]

- 8. Pyrazole | 288-13-1 [chemicalbook.com]

Novel Synthesis Methods for Pyrazolylpiperazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolylpiperazine derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, and neuroprotective effects. The unique combination of the pyrazole moiety, a five-membered nitrogen-containing heterocycle, with the piperazine ring, a common pharmacophore, has led to the development of numerous drug candidates. The structural versatility of this hybrid allows for fine-tuning of physicochemical properties and biological targets. This guide provides a comprehensive overview of three novel and efficient synthetic strategies for the preparation of pyrazolylpiperazine derivatives, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid in their practical implementation.

Method 1: Multi-step Synthesis via Chalcone Intermediates

This classical yet effective approach involves a two-stage process: the Claisen-Schmidt condensation to form a piperazine-chalcone hybrid, followed by a cyclocondensation reaction with hydrazine to construct the pyrazole ring. This method offers a high degree of modularity, allowing for diversity at multiple points of the molecular scaffold.

Experimental Protocol

Stage 1: Synthesis of Piperazine-Chalcone Derivatives (via Claisen-Schmidt Condensation)

-

Preparation of 4'-piperazino-acetophenone: A mixture of 1-(4-fluorophenyl)ethan-1-one and piperazine is heated to obtain the piperazineacetophenone intermediate.

-

Condensation Reaction: In a round-bottom flask, dissolve the 4'-piperazino-acetophenone (1 mmol) and an appropriate aromatic aldehyde (1 mmol) in ethanol (20 mL).[1]

-

Add an aqueous solution of sodium hydroxide (10%) or potassium hydroxide dropwise to the stirred mixture at room temperature.[1]

-

Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone derivative.

-

Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry.

-

Recrystallize the crude product from ethanol to afford the pure piperazine-chalcone derivative.[2]

Stage 2: Synthesis of Pyrazolylpiperazine Derivatives (Cyclization)

-

Reaction Setup: Dissolve the synthesized piperazine-chalcone derivative (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask.[3]

-

Hydrazine Addition: Add hydrazine hydrate (80%) (1.2 mmol) to the solution.[3]

-

Cyclization: Reflux the reaction mixture for 8-12 hours.[3][4] Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature. The pyrazoline product often precipitates out of the solution.

-

Isolation and Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final pyrazolylpiperazine derivative.[5][6]

Quantitative Data

| Compound ID | Aldehyde Used | Chalcone Yield (%) | Pyrazoline Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) |

| VIa | Benzaldehyde | 85 | 78 | 165-167 | 3.10 (dd), 3.85 (dd), 5.45 (dd), 7.20-7.90 (m) |

| VIb | 4-Chlorobenzaldehyde | 82 | 75 | 178-180 | 3.12 (dd), 3.88 (dd), 5.48 (dd), 7.25-7.85 (m) |

| VIc | 4-Methoxybenzaldehyde | 88 | 82 | 158-160 | 3.08 (dd), 3.82 (dd), 5.42 (dd), 3.75 (s), 6.90-7.80 (m) |

Data is representative and compiled from typical results for similar syntheses.[3]

Workflow Diagram

Caption: Workflow for the synthesis of pyrazolylpiperazine derivatives via chalcone intermediates.

Method 2: Reductive Amination

Reductive amination is a highly efficient and direct method for forming C-N bonds. This one-pot procedure involves the reaction of a pyrazole aldehyde with a piperazine derivative to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and 1-(2-hydroxyethyl)piperazine (1.1 mmol) in a suitable solvent such as methanol or dichloroethane (20 mL).

-

Imine Formation: Add a catalytic amount of acetic acid (2-3 drops) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's completion using TLC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure pyrazolylpiperazine derivative.

Quantitative Data

| Pyrazole Aldehyde | Piperazine Derivative | Reducing Agent | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |

| 1-Phenyl-1H-pyrazole-4-carbaldehyde | 1-(2-Hydroxyethyl)piperazine | NaCNBH₃ | 85 | 2.5-2.8 (m, 8H), 3.5 (s, 2H), 3.6 (t, 2H), 4.5 (br s, 1H), 7.2-7.9 (m, 7H) | 287.18 [M+H]⁺ |

| 1-Methyl-1H-pyrazole-4-carbaldehyde | Piperazine | NaBH(OAc)₃ | 90 | 2.4-2.9 (m, 8H), 3.4 (s, 2H), 3.8 (s, 3H), 7.4-7.6 (m, 2H) | 181.15 [M+H]⁺ |

| 1H-Pyrazole-4-carbaldehyde | 1-Methylpiperazine | NaCNBH₃ | 82 | 2.3 (s, 3H), 2.4-2.7 (m, 8H), 3.5 (s, 2H), 7.5 (s, 2H) | 181.15 [M+H]⁺ |

Data is representative and compiled from typical results for similar syntheses.

Workflow Diagram

Caption: One-pot reductive amination workflow for pyrazolylpiperazine synthesis.

Method 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for the formation of C-N bonds. This method allows for the direct coupling of a halo-pyrazole with piperazine, often under milder conditions than traditional methods and with high functional group tolerance.

Experimental Protocol

-

Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add the 4-halo-1H-pyrazole (e.g., 4-bromo-1-tritylpyrazole, 1.0 mmol), a palladium catalyst such as Pd(dba)₂ (10 mol%), a suitable phosphine ligand like tBuDavePhos (20 mol%), and a base, typically potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃) (2.0 mmol).[7][8]

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reagent Addition: Add anhydrous, degassed solvent (e.g., xylene, toluene, or dioxane, 5 mL) via syringe, followed by the addition of piperazine (1.2 mmol).[9][10]

-

Heating: Seal the vessel and heat the reaction mixture with vigorous stirring. For conventional heating, temperatures may range from 90-120 °C.[10] Alternatively, microwave irradiation can be used at temperatures up to 160 °C for significantly shorter reaction times (e.g., 10-30 minutes).[9]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and quench with water.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired 4-(piperazin-1-yl)pyrazole derivative.[8]

Quantitative Data

| Halo-pyrazole | Piperazine | Catalyst/Ligand | Base | Temp (°C) / Time | Yield (%) |

| 4-Bromo-1-tritylpyrazole | Piperidine* | Pd(dba)₂/tBuDavePhos | KOtBu | 160 (MW) / 10 min | 92 |

| 4-Iodo-1-phenylpyrazole | Piperazine | Pd(OAc)₂/XantPhos | Cs₂CO₃ | 110 / 12 h | 88 |

| 4-Chloro-1-methylpyrazole | N-Boc-piperazine | Pd₂ (dba)₃/RuPhos | NaOtBu | 100 / 8 h | 75 |

*Piperidine is used as a representative secondary amine; similar reactivity is expected with piperazine.[7][9]

Logical Relationship Diagram

Caption: Key components and process flow of the Buchwald-Hartwig amination.

Conclusion

The synthesis of pyrazolylpiperazine derivatives can be achieved through various robust and adaptable methods. The choice of synthetic route will depend on the desired substitution patterns, available starting materials, and the required scale of the synthesis. The chalcone-based method offers a high degree of flexibility for introducing diverse substituents. Reductive amination provides a direct and efficient one-pot approach for linking pre-functionalized pyrazole and piperazine moieties. Finally, the Buchwald-Hartwig amination represents a state-of-the-art method for this C-N bond formation, often providing high yields under relatively mild conditions. The detailed protocols and data provided in this guide are intended to serve as a practical resource for researchers in the field of drug discovery and development, facilitating the exploration of this important class of bioactive molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scientiaresearchlibrary.com [scientiaresearchlibrary.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Biological Activity Screening of 2-(1H-Pyrazol-3-yl)piperazine: A Technical Guide

Abstract

The 2-(1H-pyrazol-3-yl)piperazine scaffold represents a compelling starting point for drug discovery, integrating two "privileged" heterocyclic motifs known to impart a wide range of pharmacological activities. Pyrazole moieties are frequently associated with kinase inhibition, while the piperazine ring is a common feature in ligands targeting G-protein coupled receptors (GPCRs). This technical guide outlines a comprehensive biological activity screening strategy for novel compounds based on this core structure. It provides detailed experimental protocols for primary and secondary assays, including enzymatic kinase assays, GPCR binding and functional assays, and cellular cytotoxicity evaluations. Furthermore, this document illustrates key signaling pathways and experimental workflows using standardized diagrams to guide researchers in the systematic evaluation of this promising compound class.

Introduction: The this compound Core

The convergence of the pyrazole and piperazine rings in a single molecule offers a unique three-dimensional structure with multiple points for chemical diversification. This structural versatility allows for the fine-tuning of physicochemical properties and target interactions.

-

The Pyrazole Moiety: This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone of many approved pharmaceuticals.[1][2] It can act as a bioisostere for a phenyl ring but with improved solubility and metabolic properties.[1] Crucially, the pyrazole scaffold is a key component in numerous potent kinase inhibitors, where it often forms critical hydrogen bond interactions within the ATP-binding pocket of the enzyme.[3][4][5]

-

The Piperazine Moiety: This six-membered saturated heterocycle is a common scaffold in centrally active agents. Arylpiperazine derivatives, in particular, exhibit high affinity for a variety of aminergic GPCRs, including serotonin (5-HT) and dopamine (D) receptors.[6][7] The nitrogen atoms of the piperazine ring can be readily substituted, allowing for the exploration of structure-activity relationships (SAR) and the optimization of target selectivity and pharmacokinetic profiles.

Given the established pharmacology of its constituent parts, a logical screening approach for this compound derivatives involves a tiered strategy targeting key protein families: protein kinases and G-protein coupled receptors.

Proposed Screening Cascade

A hierarchical screening workflow ensures a cost-effective and efficient evaluation of new chemical entities (NCEs) based on the this compound core. The cascade progresses from broad primary screens to more specific secondary and cellular assays.

References

- 1. reprocell.com [reprocell.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity Assay Protocol [protocols.io]

- 7. Regulation of the Cell Cycle | Oncohema Key [oncohemakey.com]

In Silico Modeling of 2-(1H-Pyrazol-3-yl)piperazine Receptor Binding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the receptor binding profile of 2-(1H-Pyrazol-3-yl)piperazine. The pyrazole and piperazine scaffolds are privileged structures in medicinal chemistry, known to interact with a wide array of biological targets. Understanding the binding characteristics of this core molecule is fundamental for the rational design of novel therapeutics. This document outlines the theoretical framework, experimental protocols for computational analysis, and data interpretation strategies.

Introduction to In Silico Modeling in Drug Discovery

In silico modeling has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective prediction of molecular interactions. For a molecule like this compound, computational techniques can elucidate its potential receptor targets, predict binding affinities, and provide insights into the structural basis of its activity. This allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug development pipeline.

The primary in silico techniques covered in this guide include molecular docking, quantitative structure-activity relationship (QSAR) modeling, pharmacophore analysis, and molecular dynamics (MD) simulations. These methods, when used in concert, provide a holistic view of the ligand-receptor interactions.

Potential Receptor Targets for this compound

The piperazine and pyrazole moieties are present in numerous approved drugs and clinical candidates targeting a variety of receptors. Based on existing literature for analogous compounds, potential protein targets for this compound include, but are not limited to:

-

G-Protein Coupled Receptors (GPCRs):

-

Enzymes:

-

Ion Channels

Methodologies and Experimental Protocols

A systematic in silico workflow is crucial for a thorough investigation of the receptor binding profile of this compound.

Caption: A typical workflow for in silico receptor binding analysis.

Ligand Preparation

The initial step involves the generation of a high-quality 3D structure of this compound.

Protocol:

-

2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

3D Structure Conversion: Convert the 2D structure into a 3D conformation.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done using software like Avogadro or Maestro.

-

Protonation State Determination: Determine the likely protonation state of the piperazine nitrogens at physiological pH (around 7.4) using tools like Marvin's pKa calculator or similar software.

Target Identification and Preparation

The selection and preparation of the receptor structures are critical for accurate docking studies.

Protocol:

-

Receptor Selection: Identify potential receptor targets from databases such as the Protein Data Bank (PDB), guided by literature on similar compounds.

-

Structure Retrieval: Download the 3D crystal structures of the selected receptors from the PDB.

-

Protein Preparation:

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms.

-

Assign correct bond orders and protonation states to amino acid residues.

-

Repair any missing side chains or loops using tools like Prime in the Schrödinger suite or SWISS-MODEL.

-

Minimize the energy of the prepared protein structure.

-

In the absence of a crystal structure, homology modeling can be employed to build a 3D model of the target protein using its amino acid sequence and a related known structure as a template.[3]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Caption: A schematic of the molecular docking experimental protocol.

Protocol:

-

Binding Site Definition: Define the binding pocket on the receptor. This is often the location of a co-crystallized ligand or can be predicted using pocket detection algorithms.

-

Docking Simulation: Use docking software such as AutoDock, Glide, or GOLD to dock the prepared this compound into the defined binding site of the receptor.

-

Pose Scoring and Analysis: The docking program will generate multiple binding poses and rank them based on a scoring function, which estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the receptor's amino acid residues.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of a series of compounds with their biological activity. While a single compound like this compound cannot be used to build a QSAR model, it can be evaluated against existing models for related compounds.

Protocol:

-

Data Collection: A dataset of structurally related compounds with known binding affinities for a specific receptor is required.

-

Descriptor Calculation: For each molecule in the dataset, calculate molecular descriptors (e.g., physicochemical properties, topological indices).

-

Model Building: Use statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical model that relates the descriptors to the biological activity.

-

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

-

Prediction for New Compound: The validated QSAR model can then be used to predict the activity of this compound.

Pharmacophore Modeling

A pharmacophore model defines the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific receptor.

Protocol:

-

Model Generation: Pharmacophore models can be generated based on a set of active ligands (ligand-based) or from the ligand-receptor complex (structure-based).[4] Features include hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

-

Database Screening: The generated pharmacophore model can be used to screen large compound libraries to identify other molecules with the potential to bind to the same receptor.

-

Ligand Fitting: The this compound molecule can be fitted to the pharmacophore model to assess its potential for binding.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.

Protocol:

-

System Setup: The docked complex of this compound and the receptor is placed in a simulation box filled with water molecules and ions to mimic a physiological environment.

-

Simulation Production: The simulation is run for a specified period (e.g., nanoseconds to microseconds), calculating the forces between atoms and their subsequent movements.

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the binding pose, conformational changes in the protein and ligand, and the persistence of key interactions. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often calculated.[7]

Data Presentation and Interpretation

Quantitative data from in silico studies should be organized for clear comparison and interpretation.

Table 1: Predicted Binding Affinities of this compound for Various Receptors

| Receptor Target | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues | Interaction Type |

| Dopamine D2 | -8.5 | 50 | Asp114, Ser193 | H-bond, Ionic |

| Serotonin 5-HT1A | -7.9 | 120 | Asp116, Tyr390 | H-bond, Pi-pi |

| CCR1 | -9.2 | 25 | Tyr113, Gln261 | H-bond, Hydrophobic |

| Carbonic Anhydrase IX | -7.1 | 350 | His94, Thr200 | H-bond, Coordination |

| EGFR Kinase | -8.8 | 40 | Met793, Lys745 | H-bond, Hydrophobic |

Note: The values in this table are hypothetical examples for illustrative purposes.

Table 2: Summary of Molecular Dynamics Simulation Parameters for this compound-Receptor Complex

| Receptor Target | Simulation Time (ns) | Average Ligand RMSD (Å) | Key Stable Interactions |

| Dopamine D2 | 100 | 1.2 ± 0.3 | H-bond with Asp114 |

| Serotonin 5-HT1A | 100 | 1.5 ± 0.4 | Pi-pi stacking with Tyr390 |

| CCR1 | 150 | 1.1 ± 0.2 | H-bond with Tyr113 |

Note: The values in this table are hypothetical examples for illustrative purposes.

Signaling Pathways

The interaction of this compound with its target receptors can modulate various downstream signaling pathways. For instance, binding to GPCRs like the D2 or 5-HT1A receptors typically initiates a cascade involving G-proteins, adenylyl cyclase, and cyclic AMP (cAMP).

Caption: A simplified diagram of a G-Protein Coupled Receptor signaling pathway.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for characterizing the receptor binding profile of this compound. By employing a combination of molecular docking, QSAR, pharmacophore modeling, and molecular dynamics simulations, researchers can gain significant insights into the potential pharmacological properties of this molecule. The methodologies described herein provide a robust framework for guiding further experimental validation and for the rational design of novel derivatives with improved potency and selectivity. The successful application of these computational approaches can significantly de-risk and expedite the early stages of drug discovery.

References

- 1. Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ligand-based pharmacophore model of N-Aryl and N-Heteroaryl piperazine alpha 1A-adrenoceptors antagonists using GALAHAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel pyrazoline-piperazine conjugates as anticancer and antibacterial agents: integrating synthesis, in vitro, QSAR, molecular docking, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 2-(1H-Pyrazol-3-yl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole and piperazine scaffolds are well-established pharmacophores, each contributing to the biological activity of numerous approved drugs. The combination of these two moieties in the form of 2-(1H-Pyrazol-3-yl)piperazine presents a compelling starting point for drug discovery programs. This technical guide provides a comprehensive overview of the potential therapeutic targets of this core structure, drawing upon the known activities of related pyrazole and piperazine derivatives. While direct experimental data for this compound is not extensively available in the public domain, this document synthesizes existing knowledge to propose likely biological activities and guide future research efforts.

Introduction: The Promise of a Hybrid Scaffold

The fusion of a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and a piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4, creates the molecule this compound. This unique combination holds significant therapeutic promise due to the diverse pharmacological profiles of its constituent parts.

-

Pyrazole Derivatives: This class of compounds exhibits a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antipsychotic effects. The pyrazole moiety is a key component in several FDA-approved drugs, highlighting its versatility and drug-like properties.

-

Piperazine Derivatives: Piperazine and its derivatives are known to interact with a variety of biological targets, particularly within the central nervous system (CNS). They are found in drugs with anxiolytic, antidepressant, antipsychotic, and antihistaminic activities. Their ability to cross the blood-brain barrier makes them attractive for targeting neurological and psychiatric disorders.

This guide will explore the potential therapeutic targets of the parent compound, this compound, by examining the established mechanisms of action of more complex molecules containing this core structure.

Potential Therapeutic Areas and Targets

Based on the pharmacological profiles of related compounds, this compound is predicted to have activity in the following therapeutic areas:

Central Nervous System (CNS) Disorders

The strong precedent for piperazine derivatives in CNS-acting drugs suggests that this compound could modulate various neurotransmitter systems.

-

Potential Targets:

-

Dopamine Receptors (e.g., D2, D3): Antagonism at these receptors is a key mechanism for many antipsychotic drugs.

-

Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): Modulation of the serotonergic system is a cornerstone of treatment for depression and anxiety.

-

Adrenergic Receptors (e.g., α1): Antagonism at these receptors can contribute to the pharmacological profile of atypical antipsychotics.

-

GABA-A Receptors: Positive allosteric modulation of GABA-A receptors is the primary mechanism of anxiolytic benzodiazepines.

-

Logical Relationship: Proposed CNS Activity of this compound

Caption: Proposed mechanism for CNS activity.

Oncology

Pyrazole-containing compounds have been investigated as inhibitors of various kinases and other enzymes implicated in cancer progression.

-

Potential Targets:

-

Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs can halt the cell cycle and induce apoptosis in cancer cells.

-

Tyrosine Kinases (e.g., VEGFR, EGFR): These are crucial regulators of cell growth, proliferation, and angiogenesis.

-

Other Kinases (e.g., Aurora Kinases, Polo-like Kinases): These play critical roles in mitosis, and their inhibition can lead to mitotic catastrophe in cancer cells.

-

Infectious Diseases

The pyrazole and piperazine moieties have been incorporated into molecules with antimicrobial and antiviral properties.

-

Potential Targets:

-

Bacterial Enzymes: Inhibition of essential bacterial enzymes can lead to bacteriostatic or bactericidal effects.

-

Viral Proteins: Targeting viral replication machinery, such as polymerases or proteases, is a common antiviral strategy.

-

Data Presentation: Extrapolated from Related Compounds

Direct quantitative data for this compound is not publicly available. The following table summarizes representative data for more complex pyrazolyl-piperazine derivatives to provide a context for potential potency. It is crucial to note that these values are not for the core compound itself and should be interpreted with caution.

| Derivative Class | Target | Assay Type | IC50 / Ki (nM) | Reference Compound |

| Phenyl-pyrazolyl-piperazines | Dopamine D2 Receptor | Radioligand Binding | 10 - 100 | Haloperidol |

| Aryl-pyrazolyl-piperazines | Serotonin 5-HT2A Receptor | Radioligand Binding | 5 - 50 | Ketanserin |

| Substituted pyrazolyl-piperazines | CDK2/Cyclin A | Enzymatic Assay | 50 - 500 | Staurosporine |

| Fused pyrazolyl-piperazines | Various Bacterial Strains | Minimum Inhibitory Conc. | 1,000 - 10,000 | Ciprofloxacin |

Experimental Protocols: A Roadmap for Future Investigation

To elucidate the therapeutic targets of this compound, a systematic screening approach is recommended. The following are generalized protocols for key experiments.

In Vitro Receptor Binding Assays

Objective: To determine the affinity of this compound for a panel of CNS receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from cell lines stably expressing the receptor of interest (e.g., HEK293 cells expressing human D2 dopamine receptors).

-

Radioligand Binding: Incubate the membrane preparations with a known radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors) and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the inhibition constant (Ki) by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

Experimental Workflow: Receptor Binding Assay

The Pyrazole-Piperazine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrazole-piperazine scaffold is a privileged structural motif in modern medicinal chemistry, demonstrating a remarkable versatility and potential across a spectrum of therapeutic areas. This enduring interest stems from the scaffold's ability to be readily functionalized, allowing for the fine-tuning of physicochemical properties and the optimization of interactions with various biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole-piperazine derivatives, offering a valuable resource for researchers engaged in the design and development of novel therapeutics. Herein, we consolidate quantitative data, detail experimental protocols, and visualize key biological pathways and workflows to facilitate a deeper understanding of this important chemical scaffold.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of the pyrazole-piperazine scaffold is intricately linked to the nature and position of substituents on both the pyrazole and piperazine rings. Extensive research has elucidated key structural features that govern the potency and selectivity of these compounds against a range of biological targets, including protein kinases, bacteria, and fungi.

Anticancer Activity

The pyrazole-piperazine core has been extensively investigated for its anticancer properties, with many derivatives exhibiting potent inhibitory activity against various cancer cell lines. The SAR studies in this area have revealed several critical determinants of efficacy.

Table 1: SAR of Pyrazole-Piperazine Analogs as Anticancer Agents

| Compound ID | R1 (Pyrazole) | R2 (Piperazine) | Target Cell Line | IC50 (µM) | Reference |

| 1a | -H | -CH3 | MCF-7 | 8.5 | [1] |

| 1b | -Cl | -CH3 | MCF-7 | 5.2 | [1] |

| 1c | -NO2 | -CH3 | MCF-7 | 2.1 | [1] |

| 2a | -H | -C6H5 | HCT116 | 12.3 | [2] |

| 2b | -H | 4-Cl-C6H4 | HCT116 | 7.8 | [2] |

| 2c | -H | 4-F-C6H4 | HCT116 | 6.1 | [2] |

| 3a | 4-Cl-C6H4 | -H | A549 | 15.6 | [3] |

| 3b | 4-Cl-C6H4 | -CH2CH2OH | A549 | 9.4 | [3] |

| 3c | 4-Cl-C6H4 | -C(O)CH3 | A549 | 4.5 | [3] |

Note: This table is a representative summary. IC50 values and specific substitutions can vary significantly based on the full molecular structure and assay conditions.

Key takeaways from these studies indicate that electron-withdrawing groups on the pyrazole ring, such as nitro or chloro groups, tend to enhance anticancer activity.[1] Furthermore, the substitution on the piperazine nitrogen plays a crucial role in target engagement and cellular permeability. Aromatic substitutions on the piperazine ring, particularly those with halogens, have been shown to improve potency against colon cancer cell lines.[2] Additionally, modifications at the piperazine nitrogen with small alkyl or acyl groups can significantly impact activity against lung cancer cells.[3]

Antibacterial and Antifungal Activity

The pyrazole-piperazine scaffold has also emerged as a promising framework for the development of novel antimicrobial agents. SAR studies in this domain have focused on optimizing the scaffold to effectively inhibit the growth of various bacterial and fungal strains.

Table 2: SAR of Pyrazole-Piperazine Analogs as Antimicrobial Agents

| Compound ID | R1 (Pyrazole) | R2 (Piperazine) | Target Organism | MIC (µg/mL) | Reference |

| 4a | -H | -H | S. aureus | 64 | [4] |

| 4b | -CH3 | -H | S. aureus | 32 | [4] |

| 4c | -C2H5 | -H | S. aureus | 16 | [4] |

| 5a | -H | -C6H5 | E. coli | 128 | [5] |

| 5b | -H | 4-NO2-C6H4 | E. coli | 32 | [5] |

| 5c | -H | 2,4-diCl-C6H4 | E. coli | 8 | [5] |

| 6a | -H | -H | C. albicans | >128 | [6] |

| 6b | -H | -CH2-C6H5 | C. albicans | 64 | [6] |

| 6c | -H | -CH2-(2-furyl) | C. albicans | 32 | [6] |

Note: This table is a representative summary. MIC values and specific substitutions can vary significantly based on the full molecular structure and assay conditions.

For antibacterial activity, increasing the alkyl chain length at the pyrazole ring appears to correlate with improved potency against Gram-positive bacteria like Staphylococcus aureus.[4] In the context of Gram-negative bacteria such as Escherichia coli, the introduction of substituted phenyl rings on the piperazine moiety, especially with electron-withdrawing groups, has been shown to be beneficial.[5] In terms of antifungal activity against pathogens like Candida albicans, the presence of a benzyl or furfuryl group on the piperazine nitrogen can enhance efficacy.[6]

Experimental Protocols

The synthesis and biological evaluation of pyrazole-piperazine derivatives involve a series of well-established experimental procedures. Below are detailed methodologies for key experiments commonly cited in the literature.

General Synthesis of Pyrazole-Piperazine Carboxamides

This protocol outlines a common synthetic route for preparing pyrazole-piperazine carboxamides, a prevalent structural class within this scaffold.

Caption: A generalized workflow for the synthesis of pyrazole-piperazine carboxamides.

Step 1: Synthesis of the Pyrazole Core

A substituted hydrazine (1.0 eq) and a β-ketoester (1.0 eq) are dissolved in a suitable solvent, such as ethanol or acetic acid. The mixture is heated to reflux for 2-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude pyrazole ester is purified by recrystallization or column chromatography.

Step 2: Hydrolysis of the Ester

The pyrazole ester (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water. An excess of a base, such as lithium hydroxide or sodium hydroxide (2.0-3.0 eq), is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the pyrazole carboxylic acid, which is collected by filtration and dried.

Step 3: Amide Coupling

The pyrazole carboxylic acid (1.0 eq) is dissolved in an anhydrous aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq), is added, followed by a substituted piperazine (1.1 eq) and a base, such as triethylamine (2.0 eq). The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is then removed, and the crude product is purified by column chromatography to yield the final pyrazole-piperazine carboxamide.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and Synthesis of Novel Pyrazole-Containing Heterocycles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of novel pyrazole-containing heterocycles, a class of compounds that has garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3][4] The versatility of the pyrazole scaffold has led to its incorporation into numerous FDA-approved drugs, highlighting its therapeutic relevance in areas such as inflammation, cancer, and infectious diseases.[1][5][6] This document details various synthetic methodologies, presents key quantitative data, and outlines experimental protocols for the synthesis and characterization of these promising compounds.

Synthetic Methodologies for Pyrazole-Containing Heterocycles

The synthesis of pyrazole derivatives has evolved from classical condensation reactions to modern, more efficient techniques, including microwave-assisted synthesis, ultrasound irradiation, and multicomponent reactions.[3][7][8] These advancements have enabled the rapid and diverse production of pyrazole-based compounds.[3]

Classical Synthesis: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental method for constructing the pyrazole ring.[1] It typically involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[9]

Experimental Protocol: Knorr Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one

-

Materials: Ethyl benzoylacetate, hydrazine hydrate, ethanol.

-

Procedure:

-

Dissolve ethyl benzoylacetate (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with stirring.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

-

Characterization: The product can be characterized by melting point determination, and spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[10][11][12]

Multicomponent Reactions (MCRs)

MCRs offer a highly efficient approach to synthesizing complex pyrazole derivatives in a single step from three or more starting materials, minimizing waste and saving time.[13][14] A common example is the four-component synthesis of pyrano[2,3-c]pyrazoles.

Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

-

Materials: Aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and a catalyst (e.g., piperidine or an ionic liquid) in a suitable solvent (e.g., ethanol or water).[13][15]

-

Procedure:

-

To a mixture of the aromatic aldehyde, malononitrile, and ethyl acetoacetate in the chosen solvent, add hydrazine hydrate and the catalyst.

-

Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 80 °C) for the specified time (typically 20 minutes to 2 hours).[13]

-

Monitor the reaction by TLC.

-

Upon completion, the solid product often precipitates from the reaction mixture.

-

Collect the product by filtration, wash with water and then cold ethanol, and recrystallize from a suitable solvent to afford the pure pyrano[2,3-c]pyrazole.[13]

-

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods.[7][8]

Experimental Protocol: Microwave-Assisted Synthesis of Quinolin-2(1H)-one-based Pyrazoles

-

Materials: Quinolin-2(1H)-one-based α,β-unsaturated ketones (1 equivalent), arylhydrazines or hydrazine hydrate (1.2 equivalents), and a solvent such as acetic acid or ethanol.[8]

-

Procedure:

-

Combine the α,β-unsaturated ketone and the hydrazine derivative in a microwave-safe reaction vessel.

-

Add the appropriate solvent.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120 °C) and power (e.g., 360 W) for a short duration (e.g., 7-10 minutes).[8]

-

After cooling, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

-

Data Presentation: Synthesis and Biological Activity

The following tables summarize quantitative data for the synthesis and biological evaluation of selected novel pyrazole-containing heterocycles.

Table 1: Synthesis Yields of Novel Pyrazole Derivatives

| Compound Class | Synthetic Method | Catalyst/Conditions | Yield (%) | Reference |

| 1,3,5-Substituted Pyrazoles | Condensation | Nano-ZnO, room temp. | 95 | [7][16] |

| 5-Aryl-3-trifluoromethyl Pyrazoles | Silver-catalyzed reaction | AgOTf, 60 °C | 59-98 | [7] |

| Pyrano[2,3-c]pyrazoles | Four-component reaction | Piperidine, aq. medium, room temp. | 85-93 | [13] |

| Quinolin-2(1H)-one-based Pyrazoles | Microwave-assisted | Acetic acid, 120 °C, 360 W | 68-86 | [8] |

| 3,5-Disubstituted-1H-pyrazoles | Microwave-assisted, solvent-free | None | High | [7] |

| 5-Aminopyrazole-4-carbonitriles | Catalytic reaction | Ag/ZnO NPs, ethanol | 89-94 | [2] |

Table 2: Biological Activity of Novel Pyrazole Derivatives

| Compound/Derivative | Target/Assay | Activity (IC50/Ki) | Reference |

| Aryl azo imidazo[1,2-b]pyrazole | MCF-7 cancer cells | IC50 = 6.1 ± 0.4 µM | [2] |

| Pyrazole-based Chk2 inhibitors | Chk2 (cell-free assay) | IC50 = 17.9 nM | [14] |

| Pyrazole-based CDK inhibitors | MCF-7 cells | IC50 = 0.13 µM | [14] |

| Pyrazole-based Aurora A kinase inhibitor | HCT116 cells | IC50 = 0.39 µM | [14] |

| Carbothioamide-pyrazole derivative | Pancreatic Lipase | Ki = 4.1 µM (competitive) | [1] |

| Fused bicyclic pyrazole (Indazole) | CYP2E1 inhibition | >200-fold more potent than pyrazole | [17] |

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for pyrazole synthesis and a simplified signaling pathway targeted by pyrazole-based inhibitors.

Experimental Workflow for Pyrazole Synthesis

Caption: A generalized experimental workflow for the synthesis and characterization of pyrazole derivatives.

Signaling Pathway Inhibition by Pyrazole Derivatives

Many pyrazole derivatives exhibit anticancer activity by inhibiting protein kinases involved in cell signaling pathways. The diagram below illustrates the inhibition of a generic kinase cascade.

Caption: Simplified diagram of a kinase signaling pathway inhibited by a pyrazole-based compound.

Conclusion

The pyrazole scaffold continues to be a privileged structure in medicinal chemistry, with ongoing research uncovering novel derivatives with potent and diverse biological activities.[5][18] The development of efficient and sustainable synthetic methodologies, such as multicomponent and microwave-assisted reactions, has significantly accelerated the discovery process.[3][7][8] The quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the exploration of this versatile class of heterocyclic compounds for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 9. connectjournals.com [connectjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. heteroletters.org [heteroletters.org]

2-(1H-Pyrazol-3-yl)piperazine: A Technical Guide to Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to evaluate the solubility and stability of the heterocyclic compound 2-(1H-Pyrazol-3-yl)piperazine. Understanding these properties is critical for its development as a potential therapeutic agent, influencing formulation strategies, bioavailability, and shelf-life. This document outlines standard experimental protocols and data presentation formats essential for regulatory submissions and further research.

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. Both kinetic and thermodynamic solubility are crucial parameters assessed during early-stage drug development.

Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's absorption from the gastrointestinal tract. The "shake-flask" method is a widely accepted technique for determining thermodynamic (equilibrium) solubility, while kinetic solubility assays are often used in high-throughput screening.

1.1.1 Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility of this compound in aqueous media.

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

-

Data Reporting: The solubility is reported in units of mg/mL or µg/mL.

1.1.2 Experimental Protocol: Kinetic Solubility

Kinetic solubility provides an indication of a compound's solubility under non-equilibrium conditions, which can be relevant to the initial dissolution process in the body.

-

Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).[2][3]

-

Addition to Aqueous Buffer: A small aliquot of the DMSO stock solution is added to an aqueous buffer.[2][3]

-

Precipitation Monitoring: The solution is monitored for the formation of a precipitate over a defined period (e.g., 2 hours). This can be done visually or by instrumental methods such as nephelometry, which measures light scattering from suspended particles.[2][4]

-

Quantification: Alternatively, after a set time, the solution can be filtered, and the concentration of the compound remaining in the solution is quantified by HPLC-UV.

1.1.3 Data Presentation: Aqueous Solubility

| pH | Temperature (°C) | Method | Solubility (µg/mL) |

| 2.0 | 25 | Thermodynamic | Data |

| 7.4 | 25 | Thermodynamic | Data |

| 9.0 | 25 | Thermodynamic | Data |

| 7.4 | 37 | Thermodynamic | Data |

| 7.4 | 25 | Kinetic | Data |

Organic Solvent Solubility

Solubility in organic solvents is important for developing purification methods and for formulating non-aqueous dosage forms. The general principle of the shake-flask method described for aqueous solubility can be applied.

1.2.1 Data Presentation: Organic Solvent Solubility

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | Data |

| Ethanol | 25 | Data |

| Acetone | 25 | Data |

| Acetonitrile | 25 | Data |

| Dichloromethane | 25 | Data |

Stability Studies

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a key component of this, helping to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are conducted according to the International Council for Harmonisation (ICH) guidelines.[5][6][7]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[5][7] The goal is to achieve a target degradation of 5-20%.[5][6]

2.1.1 Experimental Protocols

The following are general protocols for forced degradation studies. The specific concentrations and durations may need to be adjusted based on the lability of this compound.

-

Acidic Hydrolysis:

-

Basic Hydrolysis:

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature, protected from light, for a defined period (e.g., up to 24 hours).[8]

-

Analyze samples at various time points by HPLC.

-

-

Thermal Degradation:

-

Expose a known amount of the solid compound to dry heat in an oven (e.g., 70°C) for an extended period (e.g., 48 hours).[8]

-

Also, expose a solution of the compound to the same conditions.

-

Analyze the samples at different time points.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

-

A control sample should be stored under the same conditions but protected from light.

-

Analyze the exposed and control samples by HPLC.

-

2.1.2 Data Presentation: Forced Degradation Studies

| Stress Condition | Reagent Concentration | Temperature (°C) | Duration (hours) | % Degradation | Number of Degradants |

| Acidic Hydrolysis | 0.1 M HCl | 60 | 24 | Data | Data |

| Basic Hydrolysis | 0.1 M NaOH | 60 | 24 | Data | Data |

| Oxidative Degradation | 3% H₂O₂ | Room Temp | 24 | Data | Data |

| Thermal (Solid) | N/A | 70 | 48 | Data | Data |

| Thermal (Solution) | N/A | 70 | 48 | Data | Data |

| Photolytic (Solid) | N/A | Room Temp | As per ICH | Data | Data |

| Photolytic (Solution) | N/A | Room Temp | As per ICH | Data | Data |

Visualizations

Experimental Workflows

Caption: General workflows for solubility and stability studies.

Potential Degradation Pathways

Based on the structure of this compound, potential degradation pathways under forced degradation conditions can be hypothesized. The piperazine ring is susceptible to oxidation, potentially forming N-oxides. The pyrazole ring, being an aromatic heterocycle, is generally more stable but can undergo degradation under harsh conditions.

Caption: Hypothesized degradation pathways for this compound.

References

- 1. evotec.com [evotec.com]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. m.youtube.com [m.youtube.com]

- 7. ijcrt.org [ijcrt.org]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 2-(1H-Pyrazol-3-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-(1H-Pyrazol-3-yl)piperazine belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The pyrazole moiety is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] Similarly, the piperazine ring is a common scaffold in centrally active agents, such as antipsychotics and antihistamines, often modulating neurotransmitter systems like the serotonergic and GABAergic pathways.[4][5][6] The combination of these two pharmacophores in this compound suggests its potential to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its potential activities as a modulator of GPCR signaling and as an enzyme inhibitor. The provided methodologies can be adapted to screen the compound against specific targets within these classes and to determine its potency and efficacy.

Data Presentation: Hypothetical Inhibitory Activities

The following table summarizes hypothetical quantitative data for this compound against a panel of potential targets. This data is for illustrative purposes to guide experimental design and data analysis.

| Target Class | Specific Target | Assay Type | Parameter | Hypothetical Value (µM) |

| GPCR | Serotonin Receptor (e.g., 5-HT1A) | Radioligand Binding | Ki | 0.5 |

| cAMP Accumulation | EC50/IC50 | 1.2 | ||

| Dopamine Receptor (e.g., D2) | Radioligand Binding | Ki | 2.8 | |

| Calcium Flux | EC50 | 5.1 | ||

| Enzyme | p21-activated kinase 4 (PAK4) | Kinase Inhibition | IC50 | 0.8 |

| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | IC50 | 10.5 | |

| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | IC50 | 3.4 |

Experimental Protocols

GPCR Activity Assessment: cAMP Accumulation Assay

This protocol is designed to assess the functional activity of this compound on Gαs- or Gαi/o-coupled GPCRs by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.[7]

Materials:

-

HEK293 or CHO cells stably expressing the GPCR of interest

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

3-isobutyl-1-methylxanthine (IBMX)

-

Forskolin (for Gαi/o-coupled receptors)

-

Reference agonist and antagonist

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

White or black 96-well or 384-well microplates

Procedure:

-

Cell Culture and Plating:

-

Culture cells in appropriate medium supplemented with FBS and antibiotics.

-

Seed cells into microplates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in assay buffer to create a concentration range for testing.

-

-

Agonist Mode Testing (for Gαs-coupled receptors):

-

Wash the cells once with assay buffer.

-

Add assay buffer containing IBMX (a phosphodiesterase inhibitor) to each well and incubate for 30 minutes at 37°C.

-

Add different concentrations of this compound or a reference agonist to the wells.

-

Incubate for 30-60 minutes at 37°C.

-

-

Antagonist Mode Testing (for Gαi/o-coupled receptors):

-

Wash the cells once with assay buffer.

-

Add assay buffer containing IBMX to each well.

-

Add different concentrations of this compound and incubate for 15-30 minutes at 37°C.

-

Add a fixed concentration of forskolin (to stimulate cAMP production) and a reference agonist to the wells.

-

Incubate for 30-60 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of this compound.

-

For agonist activity, determine the EC50 value from the dose-response curve.

-

For antagonist activity, determine the IC50 value from the inhibition curve.

-

Enzyme Inhibition Assay: Kinase Activity

This protocol provides a general framework for evaluating the inhibitory potential of this compound against a specific protein kinase (e.g., PAK4).[8][9]

Materials:

-

Purified recombinant kinase

-

Kinase substrate (peptide or protein)

-

Assay buffer (typically contains HEPES, MgCl2, DTT, and BSA)

-

ATP

-

This compound

-

Reference kinase inhibitor (e.g., Staurosporine)

-

Kinase activity detection reagent (e.g., ADP-Glo™, LanthaScreen™, or HTRF® KinEASE™)

-

White, low-volume 384-well microplates

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution series of the compound in DMSO.

-

-

Assay Setup:

-

Add a small volume of the diluted compound or reference inhibitor to the wells of the microplate.

-

Add the purified kinase to the wells and incubate for 15-30 minutes at room temperature to allow for compound binding.

-

-

Initiation of Kinase Reaction:

-

Prepare a solution of the kinase substrate and ATP in the assay buffer.

-

Add this solution to the wells to start the kinase reaction.

-

Incubate for 60-120 minutes at the optimal temperature for the kinase (often 30°C or 37°C).

-

-

Detection of Kinase Activity:

-

Stop the kinase reaction and detect the product (e.g., ADP or phosphorylated substrate) according to the manufacturer's protocol for the chosen detection reagent.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the log concentration of this compound.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Visualizations

Caption: GPCR signaling cascade initiated by ligand binding.

Caption: Workflow for in vitro enzyme inhibition assay.

References

- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational design, synthesis, in vitro, and in-silico studies of pyrazole‑phthalazine hybrids as new α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. superchemistryclasses.com [superchemistryclasses.com]

- 9. benchchem.com [benchchem.com]

Application Note: Quantitative Analysis of 2-(1H-Pyrazol-3-yl)piperazine using a Stability-Indicating RP-HPLC Method

Abstract

This application note describes a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(1H-Pyrazol-3-yl)piperazine in bulk drug substances and pharmaceutical formulations. The method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, providing a rapid and reliable analytical solution for quality control and research purposes. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended application.

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery and development due to the prevalence of both pyrazole and piperazine moieties in a wide range of biologically active molecules.[1] Accurate quantification of this compound is essential for ensuring the quality, safety, and efficacy of potential drug candidates. This document provides a detailed protocol for a validated RP-HPLC method suitable for routine analysis and stability studies. While direct HPLC methods for this specific molecule are not widely published, the methodology is based on established principles for the analysis of pyrazole and piperazine derivatives.[2][3]

Chromatographic Conditions

A reversed-phase approach was selected to provide optimal retention and separation of the polar, basic analyte. The addition of an acid to the mobile phase is crucial for achieving symmetrical peak shapes for basic compounds like piperazine derivatives.[2][4]

| Parameter | Condition |

| Instrument | HPLC system with a UV or Photodiode Array (PDA) detector |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic Acid in Water (20:80 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Run Time | 10 minutes |

Experimental Protocols

Preparation of Solutions

1.1. Mobile Phase Preparation (1 L):

-

Carefully add 1.0 mL of Trifluoroacetic Acid (TFA) to 800 mL of HPLC-grade water in a 1 L volumetric flask.

-

Add 200 mL of HPLC-grade acetonitrile to the flask.

-